

An In-depth Technical Guide on the Chemical Structure and Properties of Tebupirimfos

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tebupirimfos, also known as phostebupirim, is an organothiophosphate insecticide used to control soil-dwelling insect pests, primarily in corn crops.[1][2] As with other organophosphates, its mode of action is through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of both insects and mammals.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, metabolism, and relevant experimental protocols for **Tebupirimfos**.

Chemical Structure and Identification

Tebupirimfos is a synthetic organophosphate compound.[5] The molecule contains a chiral phosphorus center, resulting in two enantiomers, (R)-**tebupirimfos** and (S)-**tebupirimfos**, though it is typically used as a racemic mixture.[5][6]



Identifier	Value	
IUPAC Name	(RS)-[O-(2-tert-butylpyrimidin-5-yl) O-ethyl O-isopropyl phosphorothioate][5][7]	
CAS Name	O-[2-(1,1-dimethylethyl)-5-pyrimidinyl] O-ethyl O-(1-methylethyl) phosphorothioate[5][7]	
CAS Number	96182-53-5[1][2]	
Molecular Formula	C13H23N2O3PS[1][6]	
Molecular Weight	318.37 g/mol [1][6]	
SMILES	CCOP(=S)(OC(C)C)Oc1cnc(C(C)(C)C)nc1[6]	
InChIKey	AWYOMXWDGWUJHS-UHFFFAOYSA-N[1]	
Synonyms	Phostebupirim, MAT 7484, BAY-MAT-7484[1][2]	

Physicochemical Properties

Tebupirimfos is an amber to brown liquid at room temperature.[2][3] Key physicochemical properties are summarized in the table below.

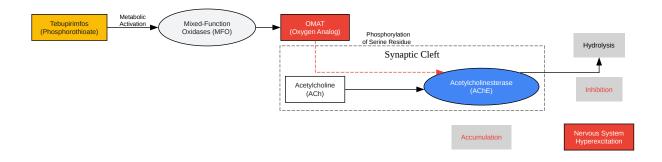
Property	Value	Reference
Appearance	Amber to brown liquid	[2][3]
Boiling Point	135 °C at 1.5 mmHg	[2]
Density	1.146 g/cm ³	[2]
Vapor Pressure	3.75E-05 mm Hg	[8]
Solubility	Miscible with ethyl acetate and ether. Solubility in water is 40 mg/L at 23 °C.	[9]
Stability	Hydrolyzed under alkaline conditions.	[1]



Mechanism of Action

The primary mechanism of action of **Tebupirimfos** is the inhibition of the acetylcholinesterase (AChE) enzyme.[3][4] As a phosphorothioate, **Tebupirimfos** itself is not a potent inhibitor. It requires metabolic activation to its oxygen analog, O-[2-(1,1-dimethylethyl)-5-pyrimidinyl] O-ethyl-O-(1-methylethyl) phosphorothioate (OMAT), which is a much more potent inhibitor of AChE.[3][10]

The inhibition of AChE by OMAT leads to the accumulation of the neurotransmitter acetylcholine (ACh) in synaptic clefts.[3] This results in continuous stimulation of cholinergic receptors, leading to hyperexcitation of the nervous system, paralysis, and ultimately, death of the insect.[3]



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Mechanism of **Tebupirimfos** action via metabolic activation and AChE inhibition.

Metabolism

In vivo and in vitro studies have shown that **Tebupirimfos** is metabolized by mixed-function oxidases to its active oxygen analog, OMAT.[1] OMAT is then rapidly hydrolyzed to 2-(1,1-dimethylethyl)-5-hydroxypyrimidine (TPHP) and excreted, primarily as a glucuronide conjugate. [1] In rats, **Tebupirimfos** is readily absorbed, metabolized, and excreted, with low potential for bioaccumulation.[1]





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Simplified metabolic pathway of **Tebupirimfos**.

Experimental ProtocolsSynthesis of Tebupirimfos

A general method for the synthesis of organothiophosphates similar to **Tebupirimfos** involves a multi-step process. A detailed, specific protocol for **Tebupirimfos** is not publicly available; however, a plausible synthesis route is outlined below based on general organophosphate chemistry.

Objective: To synthesize O-(2-tert-butylpyrimidin-5-yl) O-ethyl O-isopropyl phosphorothioate (**Tebupirimfos**).

Materials:

- Phosphorus trichloride (PCl₃)
- Sulfur (S)
- Ethanol
- Isopropanol
- 2-tert-butyl-5-hydroxypyrimidine
- A suitable base (e.g., triethylamine or pyridine)
- Anhydrous solvents (e.g., toluene, dichloromethane)



- Synthesis of O-ethyl phosphorodichloridothioate: React phosphorus trichloride with ethanol in an inert solvent at a controlled temperature to form diethyl phosphite. Subsequently, react with sulfur to yield the thiophosphoryl chloride intermediate.
- Reaction with Isopropanol: The O-ethyl phosphorodichloridothioate is then reacted with isopropanol in the presence of a base to form O-ethyl O-isopropyl phosphorochloridothioate.
- Coupling with 2-tert-butyl-5-hydroxypyrimidine: The final step involves the reaction of O-ethyl O-isopropyl phosphorochloridothioate with 2-tert-butyl-5-hydroxypyrimidine in the presence of a base to yield **Tebupirimfos**.
- Purification: The crude product is purified by techniques such as distillation under reduced pressure or column chromatography.

Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ³¹P NMR, and mass spectrometry to confirm its structure and purity.

Determination of Tebupirimfos Residues in Soil by GC-NPD

This protocol describes a method for the analysis of **Tebupirimfos** residues in soil samples using gas chromatography with a nitrogen-phosphorus detector (GC-NPD).[11][12]

Objective: To quantify the concentration of **Tebupirimfos** in soil samples.

Materials:

- Soil sample
- Acetonitrile
- Dichloromethane
- Anhydrous sodium sulfate
- **Tebupirimfos** analytical standard
- Gas chromatograph equipped with a nitrogen-phosphorus detector (GC-NPD)



- Appropriate GC column (e.g., DB-5 or equivalent)
- Ultrasonic bath
- Centrifuge
- Rotary evaporator

- Sample Preparation: Air-dry the soil sample and sieve to remove large debris.
- Extraction:
 - Weigh 10 g of the prepared soil sample into a centrifuge tube.
 - Add 20 mL of acetonitrile and sonicate for 15 minutes.
 - Centrifuge the sample at 3000 rpm for 10 minutes.
 - Decant the supernatant into a separatory funnel.
 - Repeat the extraction process with another 20 mL of acetonitrile.
 - Combine the supernatants in the separatory funnel.
- Liquid-Liquid Partitioning:
 - Add 100 mL of a 2% aqueous sodium chloride solution and 50 mL of dichloromethane to the separatory funnel.
 - Shake vigorously for 2 minutes and allow the layers to separate.
 - Collect the dichloromethane layer and pass it through a funnel containing anhydrous sodium sulfate to remove any residual water.
- Concentration: Concentrate the extract to a final volume of 1 mL using a rotary evaporator.
- GC-NPD Analysis:



- Inject a 1 μL aliquot of the concentrated extract into the GC-NPD system.
- Use an appropriate temperature program for the GC oven to achieve good separation of
 Tebupirimfos from other matrix components.
- Quantify the concentration of **Tebupirimfos** by comparing the peak area to a calibration curve prepared from the analytical standard.

In Vitro Acetylcholinesterase Inhibition Assay

This protocol is based on the Ellman method and is used to determine the inhibitory effect of **Tebupirimfos** (after activation to OMAT) on acetylcholinesterase activity.[4][13]

Objective: To measure the IC₅₀ value of **Tebupirimfos**-oxon (OMAT) for acetylcholinesterase.

Materials:

- Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel or human recombinant)
- Acetylthiocholine iodide (ATCI)
- 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
- Tebupirimfos-oxon (OMAT)
- Phosphate buffer (pH 8.0)
- 96-well microplate
- Microplate reader capable of measuring absorbance at 412 nm

- Reagent Preparation:
 - Prepare a stock solution of AChE in phosphate buffer.
 - Prepare a stock solution of ATCI in deionized water.



- Prepare a stock solution of DTNB in phosphate buffer.
- Prepare a series of dilutions of OMAT in a suitable solvent (e.g., DMSO) and then in phosphate buffer.

Assay Procedure:

- In a 96-well microplate, add 140 μL of phosphate buffer, 10 μL of DTNB solution, and 10 μL of the OMAT solution (or solvent for control) to each well.
- Add 10 μL of the AChE solution to each well.
- Incubate the plate at 25°C for 10 minutes.
- Initiate the reaction by adding 10 μL of the ATCI solution to each well.
- Measurement: Immediately measure the absorbance at 412 nm in kinetic mode at 1-minute intervals for 10 minutes using a microplate reader.
- Data Analysis:
 - Calculate the rate of reaction (change in absorbance per minute) for each concentration of OMAT.
 - Determine the percent inhibition for each concentration relative to the control (no inhibitor).
 - Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of AChE activity).

Acute Oral Toxicity Study in Rats (Adapted from OECD Guideline 420)

This protocol provides a general framework for assessing the acute oral toxicity of **Tebupirimfos** in rats, following the principles of the OECD 420 Fixed Dose Procedure.[3][14]

Objective: To determine the acute oral toxicity of **Tebupirimfos** and to identify signs of toxicity.



Materials:

Tebupirimfos

- Vehicle for administration (e.g., corn oil)
- Healthy, young adult rats (typically female)
- · Oral gavage needles
- · Standard laboratory animal caging and diet

- Animal Acclimation: Acclimate the rats to the laboratory conditions for at least 5 days before the study.
- · Sighting Study:
 - Administer a starting dose (e.g., 300 mg/kg) of **Tebupirimfos** to a single animal by oral gavage.
 - Observe the animal for signs of toxicity and mortality for up to 14 days.
 - Based on the outcome, select the starting dose for the main study.
- Main Study:
 - Use groups of at least 5 animals per dose level.
 - Administer a single oral dose of **Tebupirimfos** at one of the fixed dose levels (5, 50, 300, 2000 mg/kg).
 - Observe the animals for clinical signs of toxicity, including changes in behavior, appearance, and autonomic function, at regular intervals for at least 14 days.
- Data Collection:
 - Record body weights at the start of the study and at least weekly thereafter.



- Perform a gross necropsy on all animals at the end of the study.
- Evaluation: Evaluate the toxicity of **Tebupirimfos** based on the incidence of mortality and the number of animals showing signs of toxicity at each dose level.

Toxicological Profile

The primary toxicological effect of **Tebupirimfos** is neurotoxicity due to the inhibition of acetylcholinesterase.[10] The World Health Organization classifies technical grade **Tebupirimfos** as Class IA: extremely hazardous.[10]

Endpoint	Value	Species	Reference
Acute Oral LD50	Not explicitly found, but classified as extremely hazardous	Rat (inferred)	[10]
Acute Dermal Toxicity	Data not available		
Acute Inhalation LC50	36 mg/m³/4H	Rat	[8]
Carcinogenicity	Not Likely to be Carcinogenic to Humans	Rat, Mouse	[8]
Mutagenicity	No evidence of mutagenicity	[8]	
Reproductive/Develop mental Toxicity	Reproductive effects observed at maternally toxic doses; no teratogenic effects	Rat	[8]

Conclusion

Tebupirimfos is a potent organothiophosphate insecticide with a well-understood mechanism of action involving the inhibition of acetylcholinesterase after metabolic activation. This guide has provided a detailed overview of its chemical structure, properties, metabolism, and toxicological profile, along with relevant experimental protocols. This information serves as a



valuable resource for researchers, scientists, and professionals involved in the study and development of pesticides and related compounds. Further research into specific, detailed synthesis and in-vivo metabolic pathways would provide a more complete understanding of this compound.

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